molecular formula C11H8IN5O B4365372 2-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine

2-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No. B4365372
M. Wt: 353.12 g/mol
InChI Key: PQLPOIKPTTYYDM-UHFFFAOYSA-N
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Description

2-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry and drug discovery. This compound is a heterocyclic organic molecule that contains a pyridine ring, an oxadiazole ring, and a pyrazole ring.

Mechanism of Action

The mechanism of action of 2-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, it has been reported to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine have been extensively studied. This compound has been shown to induce apoptosis, which is a process of programmed cell death that plays a crucial role in the regulation of cell growth and survival. Additionally, it has been reported to inhibit the expression of certain genes that are involved in the development and progression of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine in lab experiments is its potent activity against various diseases. This compound has shown promising results in the treatment of cancer, inflammation, and infectious diseases. Additionally, it has been reported to have low toxicity and high selectivity towards cancer cells, which makes it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions for the research on 2-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that are targeted by this compound. Additionally, future research could focus on optimizing the synthesis method to improve the yield and scalability of this compound. Another direction for future research is to explore the potential applications of this compound in combination with other drugs for the treatment of various diseases. Finally, future research could focus on the development of novel derivatives of 2-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine with improved activity and selectivity towards specific diseases.

Scientific Research Applications

2-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. It has been reported to have potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-bacterial properties.

properties

IUPAC Name

2-(4-iodo-1-methylpyrazol-3-yl)-5-pyridin-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN5O/c1-17-6-7(12)9(16-17)11-15-14-10(18-11)8-4-2-3-5-13-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLPOIKPTTYYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=NN=C(O2)C3=CC=CC=N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine
Reactant of Route 2
2-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine
Reactant of Route 3
2-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine
Reactant of Route 4
2-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine
Reactant of Route 5
Reactant of Route 5
2-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine
Reactant of Route 6
Reactant of Route 6
2-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine

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